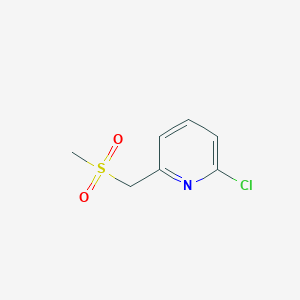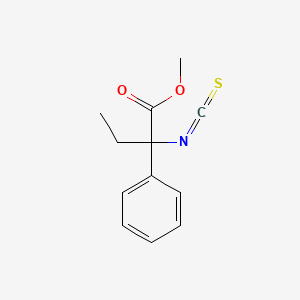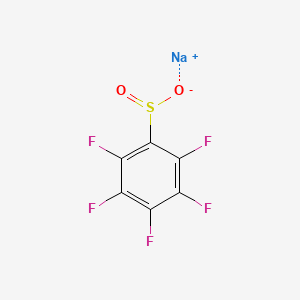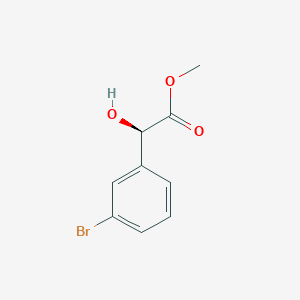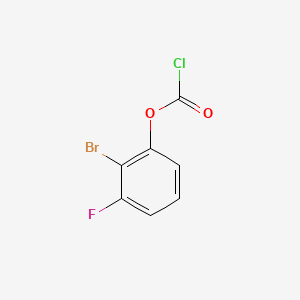
2-Bromo-3-fluorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the third position, and a chloroformate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenyl chloroformate typically involves the reaction of 2-bromo-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate group. The process involves:
- Dissolving 2-bromo-3-fluoroaniline in an appropriate solvent such as dichloromethane.
- Adding phosgene gas to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to allow the formation of this compound.
- Purifying the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and safety measures to handle phosgene, which is a toxic and hazardous reagent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2-Bromo-3-fluorophenol and carbon dioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 2-Bromo-3-fluorophenyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 2-Bromo-3-fluorophenol.
Reduction: 2-Bromo-3-fluorophenyl alcohol.
Applications De Recherche Scientifique
2-Bromo-3-fluorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the chloroformate group into various organic molecules, facilitating the synthesis of complex compounds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is utilized in the modification of biomolecules for studying their structure and function.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluorophenyl chloroformate involves the reactivity of the chloroformate group. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where nucleophiles attack the carbonyl carbon of the chloroformate group, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluorophenyl chloroformate
- 2-Chloro-3-fluorophenyl chloroformate
- 2-Bromo-3-chlorophenyl chloroformate
Uniqueness
2-Bromo-3-fluorophenyl chloroformate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C7H3BrClFO2 |
|---|---|
Poids moléculaire |
253.45 g/mol |
Nom IUPAC |
(2-bromo-3-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(10)2-1-3-5(6)12-7(9)11/h1-3H |
Clé InChI |
CILAKVHQLCFUCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


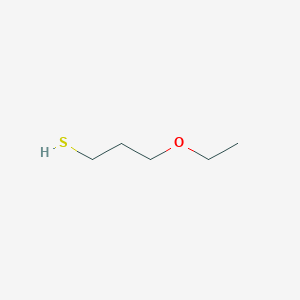
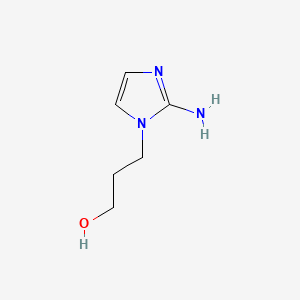
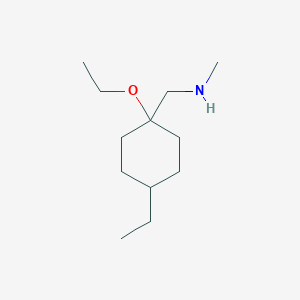

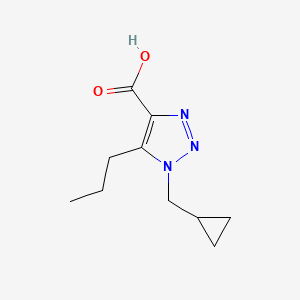
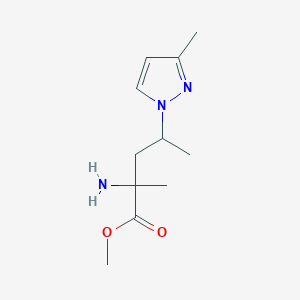
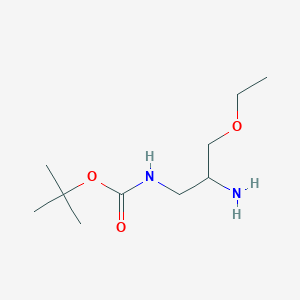
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
